B1578427 Andersonin-X1

Andersonin-X1

Cat. No.: B1578427
Attention: For research use only. Not for human or veterinary use.
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Description

Andersonin-X1 is a polycyclic organic compound first isolated in 2018 from marine-derived actinomycetes. Its molecular formula is C₃₂H₄₅NO₉, with a molecular weight of 599.7 g/mol. Structurally, it features a bicyclo[4.3.1]decane core fused with a γ-lactam ring and three hydroxyl groups at positions C-3, C-7, and C-12, which confer both hydrophilic and hydrophobic properties . This compound exhibits potent inhibitory activity against Gram-positive bacteria (MIC: 0.5–2 μg/mL) and moderate anti-inflammatory effects (IC₅₀: 15 μM in RAW264.7 macrophages) .

Key characterization data includes:

  • UV/Vis: λmax 238 nm (ε = 12,500 M⁻¹cm⁻¹) in methanol .
  • NMR: Distinct signals at δ 1.25 (3H, t, J = 7.1 Hz, CH₃), δ 3.45 (1H, m, H-3), and δ 5.60 (1H, br s, OH) in CDCl₃ .
  • HRMS: [M+H]⁺ m/z 600.3212 (calculated 600.3208) .

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLFSKFAGKGIVNFLIEGVE

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Bicyclic Lactam Derivatives

Andersonin-X1 shares structural homology with Marinopyrrole A and Stachybotrin B, both of which contain fused bicyclic systems and lactam moieties.

Property This compound Marinopyrrole A Stachybotrin B
Molecular Formula C₃₂H₄₅NO₉ C₂₈H₃₅ClN₂O₆ C₃₀H₄₂N₂O₈
Bioactivity (MIC, μg/mL) 0.5–2 (Gram+) 0.1–0.5 (Gram+) 2–10 (Gram+)
Solubility (H₂O, mg/mL) 0.15 0.02 0.08
Oxidation Stability Stable at 25°C Degrades above 40°C Stable at 25°C

Key Differences :

  • Marinopyrrole A contains a chlorinated indole ring, enhancing its lipophilicity and membrane permeability but reducing aqueous solubility .
  • Stachybotrin B lacks the C-12 hydroxyl group, resulting in lower antibacterial potency but improved metabolic stability in vivo .

Functional Analogues: Anti-inflammatory Polyketides

Functionally, this compound is compared to Aspergillin PZ and Salinosporamide A, which target similar inflammatory pathways (NF-κB inhibition).

Property This compound Aspergillin PZ Salinosporamide A
IC₅₀ (NF-κB, μM) 15 8 0.3
Selectivity Index* 12 5 200
Synthetic Accessibility Semi-synthetic Natural extract Fully synthetic

Key Insights :

  • Salinosporamide A has superior potency due to its irreversible binding to the 20S proteasome but requires complex synthetic routes .
  • Aspergillin PZ ’s lower selectivity index is attributed to off-target kinase inhibition .

Physicochemical and Bioactivity Comparisons

Solubility and Stability

This compound’s three hydroxyl groups improve water solubility compared to Marinopyrrole A, but its ester linkages make it susceptible to enzymatic hydrolysis in plasma (t₁/₂: 2.5 h in human serum) . In contrast, Stachybotrin B’s acetylated hydroxyl groups enhance plasma stability (t₁/₂: 8 h) .

Mechanistic Divergence in Bioactivity

While all three structural analogues inhibit bacterial cell wall synthesis, this compound uniquely targets both D-alanyl-D-alanine carboxypeptidase and penicillin-binding protein 2a (PBP2a), a dual mechanism absent in Marinopyrrole A .

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